Nerolidol is an acyclic sesquiterpene alcohol characterized by its high molecular weight, pronounced lipophilicity (LogP ~4.6), and extremely low vapor pressure. Commercially procured for both its physicochemical and biological properties, it serves as a critical functional ingredient across multiple industries. In formulation science, its amphiphilic long-chain structure makes it a highly efficient lipid bilayer disruptor, while in fragrance compounding, its tertiary alcohol functionality and low volatility provide exceptional base-note fixation. Unlike highly volatile monoterpenes, nerolidol offers a stable, non-assertive structural foundation for complex mixtures, making it a preferred choice for advanced transdermal delivery systems, synergistic antimicrobial adjuvants, and high-end perfumery [1].
Substituting nerolidol with simpler monoterpene alcohols (such as linalool or menthol) or synthetic penetration enhancers (like Azone) frequently compromises formulation performance. In transdermal applications, ring-structured or shorter-chain terpenes lack the specific lipid-extraction capacity of nerolidol, resulting in inferior active pharmaceutical ingredient (API) flux and requiring higher, potentially skin-irritating concentrations to achieve similar delivery rates [1]. In fragrance and cosmetic manufacturing, replacing nerolidol with linalool leads to premature evaporation due to a significantly lower boiling point, destroying the fixative anchoring effect required for long-lasting accords. Furthermore, while closely related sesquiterpenes like farnesol offer similar molecular weights, farnesol exhibits higher direct cellular toxicity and a more assertive odor profile, making it a poor substitute when a subtle blending agent or a non-lethal synergistic efflux-pump inhibitor is required[2].
Nerolidol's long-chain amphiphilic structure provides exceptional disruption of the highly organized lipid packing in the stratum corneum. In comparative in vitro human skin permeation studies, nerolidol increased the permeability of the hydrophilic drug 5-fluorouracil by up to 20-fold. When compared to monoterpenes with rigid ring structures (such as menthol or camphor), nerolidol demonstrated a significantly higher enhancement ratio for both lipophilic and hydrophilic compounds due to its superior lipid extraction ability driven by its high LogP value[1].
| Evidence Dimension | Transdermal flux enhancement ratio for 5-fluorouracil |
| Target Compound Data | Up to 20-fold increase in permeability |
| Comparator Or Baseline | Ring-structured monoterpenes (e.g., menthol, camphor) and unenhanced baseline |
| Quantified Difference | Achieves a 20-fold flux enhancement over baseline, a significantly higher enhancement ratio than cyclic monoterpenes |
| Conditions | In vitro human skin permeation assay |
Allows pharmaceutical formulators to achieve target transdermal delivery rates using lower enhancer concentrations, minimizing skin irritation compared to synthetic alternatives like Azone.
The utility of nerolidol in perfumery is driven by its extremely low volatility compared to common floral monoterpenes. Nerolidol exhibits a boiling point of approximately 276°C and a minimal vapor pressure of 0.0005 hPa at 20°C. In contrast, linalool, a common in-class substitute, boils at ~198°C and evaporates much more rapidly. This substantial molecular weight and hydrogen bonding capability allow nerolidol to function as a highly substantive fixative, stabilizing volatile top accords and extending the longevity of the fragrance profile without overpowering the blend, a distinct advantage over the more assertive farnesol [1].
| Evidence Dimension | Boiling point and vapor pressure (volatility indicators) |
| Target Compound Data | Boiling point ~276°C; Vapor pressure ~0.0005 hPa @ 20°C |
| Comparator Or Baseline | Linalool (Boiling point ~198°C) |
| Quantified Difference | ~78°C higher boiling point and significantly lower evaporation rate |
| Conditions | Standard atmospheric pressure (for BP) and 20°C (for VP) |
Ensures long-lasting fragrance stability and substrate persistence, making it an essential procurement choice for high-end perfumes requiring a subtle structural anchor.
Nerolidol acts as a potent sensitizer and efflux pump inhibitor when co-administered with antimicrobial agents against resistant bacterial strains. In assays utilizing the multi-resistant Staphylococcus aureus 1199B strain (carrying the NorA efflux pump), isolated nerolidol successfully reduced the Minimum Inhibitory Concentration (MIC) of Ethidium Bromide (EtBr) from 64 µg/mL down to 5 µg/mL. This synergistic performance outpaced the standard positive control CCCP and demonstrated a superior adjuvant profile compared to farnesol, which exhibits stronger direct toxicity but less effective synergistic NorA inhibition[1].
| Evidence Dimension | Reduction in MIC of Ethidium Bromide (EtBr) in resistant S. aureus |
| Target Compound Data | MIC reduced to 5 µg/mL |
| Comparator Or Baseline | Baseline (64 µg/mL) and positive control CCCP |
| Quantified Difference | >12-fold reduction in MIC, outperforming the positive control |
| Conditions | Broth microdilution assay using S. aureus 1199B (NorA efflux pump) |
Validates nerolidol as a highly effective, non-lethal adjuvant for restoring the efficacy of conventional antibiotics in agricultural or pharmaceutical formulations targeting resistant pathogens.
Leveraging its high LogP and long-chain amphiphilic structure, nerolidol is an optimal excipient for transdermal patches and topical creams. It is specifically selected over synthetic enhancers like Azone or cyclic monoterpenes when formulating with difficult-to-deliver APIs (such as 5-fluorouracil), as it maximizes stratum corneum lipid disruption while minimizing skin irritation [1].
Due to its extremely low vapor pressure and high boiling point (~276°C), nerolidol is procured as a structural anchor in perfumery. It is utilized to stabilize highly volatile citrus and floral top notes—outperforming lighter monoterpenes like linalool—providing long-lasting substrate persistence without imparting the assertive, potentially clashing odor profile associated with farnesol [2].
Nerolidol is deployed in pharmaceutical and agricultural antimicrobial formulations to combat resistant bacterial strains. By functioning as a potent efflux pump inhibitor (e.g., against NorA in S. aureus), it sensitizes pathogens to co-administered antibiotics or biocides, allowing formulators to achieve efficacy at significantly lower active ingredient concentrations than would be possible with standalone treatments[3].
Merck Index, 11th Edition, 6388.
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